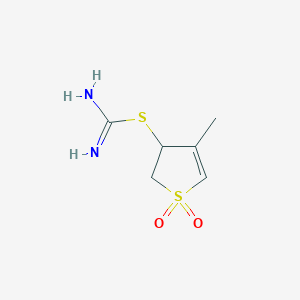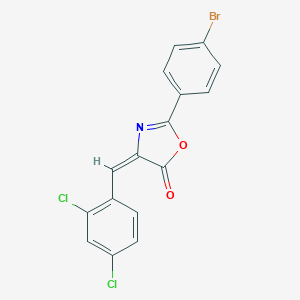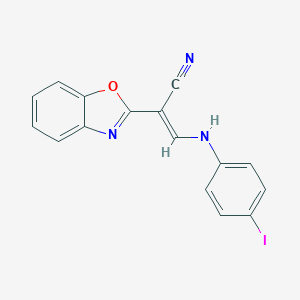![molecular formula C21H14BrNO B273961 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone, also known as BRPPI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of indanone derivatives and has been studied for its various biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival pathways. It may also induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone in lab experiments is its relatively simple synthesis method. It can be synthesized in moderate yields using readily available starting materials. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics, which could help optimize its use in clinical settings. Additionally, more studies are needed to evaluate its safety and toxicity profiles.
Métodos De Síntesis
The synthesis of 3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been reported in the literature. It involves the reaction of 4-bromoaniline and 1-indanone in the presence of a catalyst, followed by purification using column chromatography. The yield of the compound has been reported to be around 70%.
Aplicaciones Científicas De Investigación
3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone has been studied for its potential as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propiedades
Fórmula molecular |
C21H14BrNO |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)imino-2-phenylinden-1-one |
InChI |
InChI=1S/C21H14BrNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,19H |
Clave InChI |
FVPJKYCSQKVLSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
SMILES canónico |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)

